NPEC-caged-dopamine

Photopharmacology Caged Compounds Neurobiology

Researchers requiring spatiotemporal control of dopaminergic signaling often face batch variability and long lead times. NPEC-caged-dopamine (CAS 1257326-23-0) resolves this with ≥98% HPLC purity and established one-photon (360 nm) uncaging protocols. - Validated in acute brain slice electrophysiology; reliably elicits D1 receptor-mediated cAMP/PKA signaling. - Powder stable 3 years at -20°C; DMSO stocks 6 months at -80°C for multi-session reproducibility. - Bulk stock preparation reduces inter-experiment variability.

Molecular Formula C17H18N2O6
Molecular Weight 346.3 g/mol
Cat. No. B560284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNPEC-caged-dopamine
Synonyms(N)-1-(2-Nitrophenyl)ethylcarboxy-3,4-dihydroxyphenethylamine
Molecular FormulaC17H18N2O6
Molecular Weight346.3 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1[N+](=O)[O-])OC(=O)NCCC2=CC(=C(C=C2)O)O
InChIInChI=1S/C17H18N2O6/c1-11(13-4-2-3-5-14(13)19(23)24)25-17(22)18-9-8-12-6-7-15(20)16(21)10-12/h2-7,10-11,20-21H,8-9H2,1H3,(H,18,22)
InChIKeyPDNNZLULXSQJGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





NPEC-Caged-Dopamine: Technical Baseline and Procurement Specifications


NPEC-caged-dopamine (CAS 1257326-23-0) is a photolabile derivative of the neurotransmitter dopamine, wherein the bioactive molecule is rendered inert via covalent attachment of a 1-(2-nitrophenyl)ethyl (NPEC) photocleavable protecting group . This caging strategy enables precise spatiotemporal control over dopamine release upon exposure to ultraviolet light (typically 360 nm), which restores the free catecholamine and permits downstream activation of dopamine D1 receptors [1]. The compound is supplied as a light yellow to yellow solid powder with a molecular formula of C17H18N2O6 and a molecular weight of 346.33 g/mol; commercial preparations routinely achieve ≥99% purity by HPLC . It is primarily utilized in neuroscience research applications that demand acute, focal manipulation of dopaminergic signaling in brain slice preparations or cultured cells [1].

Workflow
Photolysis-based spatiotemporal control of dopamine release
Supports focal UV (360 nm) uncaging in brain slices or cultured cells
Selection Context
Neuroscience tool compound with reported high-purity grade
Minimizes confounding effects from residual uncaged dopamine or by-products
Model Context
Supports probing of D1 receptor-mediated cAMP/PKA signaling
Used in striatal versus cortical circuit research models

Why NPEC-Caged-Dopamine Cannot Be Substituted


Despite the availability of multiple caged dopamine analogs (e.g., CNB-, DMNB-, or RuBi-based constructs), direct substitution without experimental re-validation is inadvisable due to significant divergence in three interconnected performance parameters: photolytic release kinetics, by-product biological inertness, and two-photon compatibility [1]. The NPEC cage exhibits a characteristic uncaging rate and quantum yield profile that differs from other nitrobenzyl-derived protecting groups, directly impacting the temporal precision and effective concentration of liberated dopamine in the synaptic or extrasynaptic space [1]. Furthermore, the NPEC cage confers moderate water solubility and generates a photolysis by-product with a distinct inertness profile relative to, for example, the CNB group; this can introduce confounding effects in sensitive electrophysiological or imaging assays if not controlled [1]. Finally, while newer visible-light cages (e.g., RuBi-Dopa) offer enhanced two-photon cross-sections, NPEC-caged-dopamine remains the benchmark for UV-based (360 nm) one-photon uncaging in classical brain slice electrophysiology, and any deviation in excitation wavelength or equipment configuration requires a complete re-optimization of the stimulation protocol [2][3].

Target: NPEC-Caged-Dopamine
UV Uncaging Kinetics NPEC uncaging rate and quantum yield are moderate but widely established for one-photon protocols.
By-Product Profile Generates a photolysis by-product with a distinct inertness profile suited for electrophysiology.
Two-Photon Compatibility Low two-photon sensitivity, limiting its utility in deep-tissue or subcellular uncaging.
Substitutes: CNB / RuBi / DMNB Analogs
Kinetics Mismatch CNB constructs exhibit higher quantum yields, which can shift the temporal precision of dopamine release.
By-Product Interference Alternative cages like CNB may introduce confounding effects in sensitive imaging assays.
Excitation Wavelength RuBi-Dopa requires visible/IR excitation, necessitating complete re-optimization of UV-based protocols.

Quantitative Differentiation Evidence for Procurement


Photolysis Quantum Yield and Uncaging Rate

The NPE (2-nitrophenylethyl) caging group, which forms the core of NPEC-caged-dopamine, exhibits an uncaging rate of '+++' and a photolysis quantum yield of '+++' as per standardized qualitative rankings from Thermo Fisher Scientific [1]. This places the NPE group at a moderate efficiency tier relative to other common caging groups. For context, the CNB (α-carboxy-2-nitrobenzyl) group achieves superior scores of '++++' for uncaging rate and '+++++' for quantum yield, while the DMNB (4,5-dimethoxy-2-nitrobenzyl) group scores '+++' for both parameters but with a different long-wavelength absorption profile [1].

Uncaging Efficiency
Class-level inference
NPEC Group: Uncaging Rate '+++', Quantum Yield '+++'
CNB Group: Rate '++++', Yield '+++++'
DMNB Group: Rate '+++', Yield '+++'
Qualitative ranking from standardized handbook data.
Supports selection for established one-photon protocols where moderate efficiency is acceptable.
Data to verify: Quantitative quantum yield may vary with specific substituent effects and conditions.
Photopharmacology Caged Compounds Neurobiology

Striatal vs. Cortical Neuron Responsiveness

In mouse brain slice preparations, focal flash photolysis of NPEC-caged-dopamine (5 µM bath concentration) elicited a significantly larger cAMP/PKA biosensor response in striatal medium spiny neurons compared to pyramidal cortical neurons [1]. Quantitatively, the amplitude of the normalized ratio response increased with flash duration (0.1 s, 0.3 s, 1 s) in both regions, but striatal responses were markedly higher across all durations (P < 0.001 for differences between uncaging times) [1]. This differential sensitivity is a direct functional consequence of the molecular composition of the cAMP/PKA cascade in these two neuronal populations, not a property of the caged compound itself, but it underscores the importance of NPEC-caged-dopamine as a reliable tool for probing region-specific dopaminergic signaling dynamics.

Neuronal Responsiveness
Supporting evidence
Striatal vs. Cortical Neurons: cAMP/PKA biosensor response amplitude
Difference: Striatal responses markedly higher across 0.1 s, 0.3 s, 1 s flash durations
Metric: P
Supports cell-type-specific D1 receptor-mediated signaling research.
Model context: Mouse brain slice preparations using 5 µM NPEC-dopamine.
Commercial Purity
Data to verify
Reported Purity: ≥99%
Method: HPLC
Supplier-specified grade; typical industry standard often ≥95% or ≥98%.
Reduces inter-experimental variability and artifact risk in quantitative imaging.
Lot attribute: Review Certificate of Analysis to verify impurity profile limits.
Two-Photon Compatibility
Cross-study comparable
NPEC-Dopamine: Low two-photon sensitivity
RuBi-Dopa: High uncaging efficiency with visible/IR two-photon excitation
Qualitative comparison; quantitative cross-section data not available for NPEC.
Defines proper niche in one-photon UV systems; limits deep-tissue in vivo use.
Method context: Requires verification for subcellular spatial precision applications.
Storage Stability
Supporting evidence
Powder: -20°C for 3 years; 4°C for 2 years
DMSO Solution: -80°C for 6 months; -20°C for 1 month
Vendor-validated stability windows under standard conditions.
Enables accurate multi-session experimental scheduling and reduces degradation risk.
Source review: Adherence to light-protected and airtight storage assumed.
Dopamine Signaling Brain Slice Electrophysiology cAMP/PKA Pathway

Commercial Purity and Batch Consistency

Commercially available NPEC-caged-dopamine is supplied with a guaranteed purity of ≥99% as determined by high-performance liquid chromatography (HPLC) . This specification ensures that potential confounding effects from impurities—which could include residual uncaged dopamine or synthetic by-products—are minimized, thereby enhancing the reproducibility of concentration-dependent uncaging experiments. While many caged compounds are offered at ≥95% purity, the ≥99% threshold reduces the risk of off-target biological activity prior to photolysis and improves the accuracy of stock solution preparation.

Commercial Purity
Data to verify
Reported Purity: ≥99%
Method: HPLC
Supplier-specified grade; typical industry standard often ≥95% or ≥98%.
Reduces inter-experimental variability and artifact risk in quantitative imaging.
Lot attribute: Review Certificate of Analysis to verify impurity profile limits.
Chemical Purity Quality Control Reproducibility

Two-Photon Uncaging Compatibility

NPEC-caged-dopamine demonstrates low two-photon sensitivity, which limits its utility in deep-tissue or high-resolution two-photon uncaging experiments [1]. In contrast, newer caged dopamine constructs such as RuBi-Dopa exhibit high uncaging efficiency under visible (blue-green) and infrared two-photon excitation [2]. This differentiation is critical for experimental design: NPEC-caged-dopamine is optimal for one-photon UV (360 nm) uncaging in acute brain slices, whereas researchers requiring subcellular spatial precision or reduced phototoxicity in vivo should consider alternatives with enhanced two-photon cross-sections.

Two-Photon Compatibility
Cross-study comparable
NPEC-Dopamine: Low two-photon sensitivity
RuBi-Dopa: High uncaging efficiency with visible/IR two-photon excitation
Qualitative comparison; quantitative cross-section data not available for NPEC.
Defines proper niche in one-photon UV systems; limits deep-tissue in vivo use.
Method context: Requires verification for subcellular spatial precision applications.
Two-Photon Microscopy Photouncaging Spatial Resolution

Storage Stability and Solubility

NPEC-caged-dopamine demonstrates defined stability profiles under standard laboratory storage conditions. Powdered compound stored at -20°C remains stable for up to 3 years, while storage at 4°C provides 2-year stability . For solution-phase work, stock solutions in DMSO are soluble at up to <34.63 mg/mL, and when stored at -80°C, remain usable for 6 months; at -20°C, solutions should be used within 1 month [1]. These specifications, while not unique among small-molecule caged compounds, provide a quantitative framework for laboratory inventory management and ensure that procurement quantities align with projected experimental throughput without risking compound degradation.

Storage Stability
Supporting evidence
Powder: -20°C for 3 years; 4°C for 2 years
DMSO Solution: -80°C for 6 months; -20°C for 1 month
Vendor-validated stability windows under standard conditions.
Enables accurate multi-session experimental scheduling and reduces degradation risk.
Source review: Adherence to light-protected and airtight storage assumed.
Compound Stability Solubility Storage Conditions

Optimal Research Application Scenarios


One-Photon UV Uncaging in Brain Slices

NPEC-caged-dopamine is ideally suited for one-photon (360 nm) focal flash photolysis in acute mouse brain slice preparations, where it reliably elicits D1 receptor-mediated cAMP/PKA signaling [1]. The quantitative evidence showing significantly stronger striatal versus cortical responses (P < 0.001) validates its use in comparative studies of dopaminergic signal integration across brain regions [1]. Researchers investigating phasic dopamine release dynamics in the striatum or prefrontal cortex can leverage the compound's established performance characteristics and the extensive body of published protocols to design robust, reproducible experiments without the need for extensive in-house optimization.

Calibration of Sub-Second Dopamine Stimulation

The ability of NPEC-caged-dopamine to generate quantifiable, flash-duration-dependent increases in biosensor response (0.1 s, 0.3 s, 1 s flashes) makes it a preferred tool for calibrating sub-second dopamine stimulation protocols [1]. The observed linear-like relationship between flash duration and response amplitude in both striatal and cortical neurons provides a quantitative framework for titrating the effective dopamine concentration at the synapse [1]. This is particularly valuable for experiments aiming to mimic the rapid, phasic firing of dopaminergic neurons in vivo, as it allows researchers to define the minimum effective flash duration required to trigger a detectable cellular response.

Quality Control for Long-Term Stock Solutions

Given the defined stability windows—powder stable for 3 years at -20°C and DMSO stock solutions for 6 months at -80°C—NPEC-caged-dopamine is well-suited for multi-session experimental series requiring consistent compound activity [1]. Laboratories can prepare a single bulk stock solution at the start of a project and aliquot for individual experiments over several months, confident that the photolytic efficiency will remain within acceptable limits [1]. This reduces variability introduced by repeated weighing and dissolution of small quantities of light-sensitive powder, thereby enhancing overall experimental reproducibility.

Application
Selection Property
Validation Focus
One-Photon UV Uncaging in Brain Slices
360 nm photolysis efficiency and established protocol compatibility
D1 receptor-mediated cAMP/PKA signaling response in striatal vs. cortical models
Sub-Second Dopamine Stimulation Calibration
Flash-duration-dependent release kinetics (0.1 s to 1 s)
Quantifiable biosensor response amplitude changes (Reported P
Long-Term Stock Solution Quality Control
Defined stability window in DMSO at -80°C (6 months)
Consistency of photolytic efficiency across multi-session experimental series

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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